4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
Description
4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Properties
IUPAC Name |
4-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-26(2)18-23-16(21-14-7-5-13(19)6-8-14)22-17(24-18)25-20-11-12-3-9-15(27)10-4-12/h3-11,27H,1-2H3,(H2,21,22,23,24,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOQSVDQTLLTAX-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate aminesIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different products.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamino and fluorophenyl groups enhance its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Compared to other triazine derivatives, 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL stands out due to its unique combination of functional groups. Similar compounds include:
4-(Dimethylamino)pyridine: Known for its catalytic properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Used in antibacterial studies
This compound’s unique structure and reactivity make it a valuable asset in various scientific domains
Biological Activity
4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring, a dimethylamino group, and a fluorophenyl group, which contribute to its unique chemical reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H18FN7O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 4-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
| InChI Key | AXZWNDUUVWCUGC-RGVLZGJSSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazine moiety can inhibit enzymes and proteins involved in various biochemical pathways. The dimethylamino and fluorophenyl groups enhance binding affinity and specificity.
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Studies indicate that the presence of the fluorine atom in the structure enhances its antibacterial potency by improving membrane permeability and enzyme inhibition .
- Anticancer Activity : Research has shown that this compound can interfere with cellular signaling pathways that regulate cell growth and proliferation. Its potential as an anticancer agent is being investigated through various in vitro assays, demonstrating promising results against multiple cancer cell lines .
Antibacterial Studies
A study reported that derivatives containing the fluorophenyl moiety showed strong antibacterial activity against E. coli and S. aureus, comparable to established antibiotics like kanamycin. The mechanism involves binding to essential bacterial enzymes and disrupting metabolic pathways .
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
The compound's ability to induce apoptosis in cancer cells has been confirmed through flow cytometry analysis, indicating that it promotes cell death in a dose-dependent manner .
Case Studies
- Study on Antibacterial Activity : A review highlighted the effectiveness of fluorinated imines and hydrazones similar to our compound in inhibiting bacterial growth. The presence of electron-withdrawing groups was crucial for maintaining high antibacterial activity .
- Anticancer Mechanism Investigation : In a study focused on HDAC inhibitors, compounds structurally related to this compound were shown to effectively inhibit tumor growth in xenograft models by promoting apoptosis and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for introducing dimethylamino and 4-fluorophenylamino groups into triazine-based compounds?
- Methodological Answer: The dimethylamino group can be introduced via nucleophilic substitution on a chlorotriazine intermediate using dimethylamine under controlled pH (e.g., aqueous NaOH/acetone at 0°C). The 4-fluorophenylamino moiety is typically added via condensation with 4-fluoroaniline in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Reaction progress should be monitored via TLC or HPLC to ensure completion .
Q. How can researchers characterize the purity and structural integrity of this compound after synthesis?
- Methodological Answer: Use a combination of:
- Elemental analysis to confirm stoichiometry.
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrazone geometry (E/Z configuration). For example, the phenolic -OH proton typically appears as a singlet near δ 9–10 ppm in DMSO-d6 .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What solvents and reaction conditions optimize the stability of the hydrazone linkage during synthesis?
- Methodological Answer: Hydrazone formation requires anhydrous conditions to prevent hydrolysis. Use ethanol or methanol as solvents with catalytic acetic acid to protonate the hydrazine intermediate. Maintain temperatures between 25–40°C to balance reaction rate and stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB database). Parameterize the compound’s partial charges via DFT calculations (e.g., B3LYP/6-31G* basis set). Validate predictions with in vitro assays (e.g., IC₅₀ determination against E. coli or S. aureus) .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazine-hydrazone derivatives?
- Methodological Answer:
- Replicate studies under standardized conditions (e.g., identical microbial strains, nutrient media, and incubation times).
- Perform dose-response curves to compare potency across studies.
- Use HPLC-purified batches to rule out impurities affecting activity .
Q. How can researchers evaluate the environmental fate and biodegradation pathways of this compound?
- Methodological Answer:
- Conduct OECD 301F biodegradation tests in activated sludge to assess aerobic breakdown.
- Analyze transformation products via LC-QTOF-MS to identify intermediates (e.g., triazine ring cleavage products).
- Model bioaccumulation potential using EPI Suite’s BCFBAF module .
Methodological Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-dependent antimicrobial activity data?
- Methodological Answer: Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains. Include negative controls (solvent-only) to normalize background activity .
Q. How to design a study comparing the photostability of this compound with structurally analogous derivatives?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
